5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS2/c16-13-7-6-12(21-13)15(19)17-8-14-18-11(9-20-14)10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKESCVCRYVTXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the thiophene and carboxamide groups. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole intermediate.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Rivaroxaban (BAY 59-7939)
- Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide.
- Key Differences: Replaces the cyclohexyl-thiazole group with an oxazolidinone ring and a morpholino-substituted phenyl group. The (5S)-stereochemistry is critical for binding to Factor Xa .
- Activity: Potent oral direct Factor Xa inhibitor (IC₅₀ = 0.7 nM), approved for thromboembolic disorders. The morpholino group enhances target specificity and pharmacokinetic stability .
N-(4-Methyl-1,3-benzothiazol-2-yl)-5-Chlorothiophene-2-carboxamide
- Structure : Features a benzothiazole ring instead of thiazole, with a methyl substituent.
- Key Differences :
- Benzothiazole moiety increases aromaticity and may alter electronic properties.
- Lacks the cyclohexyl group, reducing steric bulk compared to the target compound.
- Activity: Not explicitly reported, but similar carboxamides show antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus) .
Nitrothiophene Carboxamides (e.g., )
- Structure : 5-Nitro-N-(4-(3-methoxy-4-trifluoromethylphenyl)thiazol-2-yl)thiophene-2-carboxamide.
- Trifluoromethyl and methoxy substituents on the phenyl ring improve metabolic resistance.
Key Observations:
- Stereochemistry : Rivaroxaban’s (5S)-configuration is essential for activity, whereas the target compound’s stereochemical requirements remain unstudied .
- Synthetic Complexity : Rivaroxaban’s synthesis involves chiral resolution, while the target compound may require simpler coupling steps (e.g., HATU-mediated amide bond formation, as in ) .
Pharmacological and Mechanistic Insights
- Rivaroxaban: Binds selectively to Factor Xa’s S1 and S4 pockets, with the morpholino group stabilizing interactions. The chloro-thiophene contributes to hydrophobic binding .
- Antibacterial Carboxamides : The nitro group in ’s compound may generate reactive oxygen species, disrupting bacterial membranes .
- Target Compound Hypotheses: The cyclohexyl-thiazole group could mimic Rivaroxaban’s morpholino-phenyl moiety in target engagement, but experimental validation is needed.
Biological Activity
5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 314.81 g/mol. The structure includes a thiophene ring, a thiazole moiety, and a chloro substituent, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.81 g/mol |
| IUPAC Name | This compound |
| CAS Number | To be determined |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Thiazole derivatives have been shown to influence:
- Cell Signaling Pathways : These compounds can modulate pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : They may act as inhibitors of specific enzymes, leading to altered metabolic processes.
- Gene Expression : Changes in gene expression profiles have been observed in response to thiazole derivatives, indicating their potential as therapeutic agents.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. For instance, compounds with similar structural features exhibited significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to the IC50 values of similar compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 5-chloro-N-(4-cyclohexylthiazol-2-yl)methyl thiophene derivative | A549 (lung cancer) | 12.5 |
| N-(4-methylphenyl)-thiazole derivative | K562 (leukemia) | 9.86 |
| Benzamide derivative with thiazole | PC-3 (prostate) | 15.0 |
These findings suggest that the presence of both the thiazole and thiophene moieties is crucial for enhancing cytotoxicity.
Mechanistic Insights
Mechanistic studies reveal that the compound may induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest. For example:
"Compound X induced cell apoptosis and caused the accumulation of reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase" .
Case Studies
A notable case study involved the evaluation of a related thiazole compound against human glioblastoma cells, demonstrating significant anti-proliferative effects. The study utilized an MTT assay to assess cell viability post-treatment:
- Cell Line Tested : U251 (human glioblastoma)
- Treatment Duration : 48 hours
- Results : The compound exhibited an IC50 value of 8 µM, significantly lower than standard chemotherapy agents.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide?
Answer:
The synthesis typically involves three key steps:
Thiophene Core Functionalization : Chlorination of thiophene-2-carboxylic acid at the 5-position using reagents like SOCl₂ or PCl₃ under reflux conditions .
Thiazole Ring Formation : Cyclization of 4-cyclohexylthiazole via Hantzsch thiazole synthesis, combining cyclohexylcarbothioamide with α-halo ketones (e.g., chloroacetone) in ethanol .
Amide Coupling : Reaction of 5-chlorothiophene-2-carbonyl chloride with (4-cyclohexylthiazol-2-yl)methylamine using a coupling agent like EDC/HOBt in DMF .
Critical Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: Which spectroscopic techniques are essential for structural validation?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include the thiophene proton at δ 7.2–7.4 ppm (C5-H), thiazole C2-CH₂ at δ 4.5–4.7 ppm, and cyclohexyl protons at δ 1.2–2.1 ppm .
- ¹³C NMR : Thiophene carbonyl at ~160 ppm, thiazole C2 at ~150 ppm .
- IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z ~365 (C₁₆H₁₈ClN₃OS₂) with fragmentation patterns confirming the thiazole and thiophene moieties .
Advanced: How can nucleophilic substitution of the chloro group be optimized for derivatization?
Answer:
- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states .
- Nucleophile Compatibility : Primary amines (e.g., methylamine) or thiols react efficiently at 60–80°C, while bulky nucleophiles require higher temperatures (100–120°C) .
- Catalysis : Add KI (10 mol%) to enhance leaving-group displacement in SNAr reactions .
- Byproduct Mitigation : Monitor reaction progress via TLC to minimize hydrolysis of the amide bond .
Advanced: How to resolve contradictions in reported IC₅₀ values for anticancer activity?
Answer:
Contradictions often arise from assay variability. Standardize protocols using:
- Cell Line Validation : Use authenticated lines (e.g., MCF-7 for breast cancer) with consistent passage numbers .
- Assay Replicates : Perform triplicate MTT assays with positive controls (e.g., doxorubicin) to normalize data .
- Orthogonal Methods : Confirm apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
- Structural Analog Comparison : Compare activity with analogs lacking the cyclohexyl group to isolate substituent effects .
Biological: What in vitro assays are suitable for evaluating antimicrobial activity?
Answer:
- Bacterial Strains : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) using broth microdilution (MIC determination per CLSI guidelines) .
- Fungal Assays : Use C. albicans in Sabouraud dextrose broth with fluconazole as a control .
- Mechanistic Studies :
- Membrane Disruption : SYTOX Green uptake assay to detect pore formation .
- Enzyme Inhibition : Measure binding to E. coli DNA gyrase via fluorescence polarization .
Biological: How to investigate enzyme target interactions computationally?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 5KIR) to predict binding poses. Focus on hydrogen bonds between the carboxamide and Arg120/His90 residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
